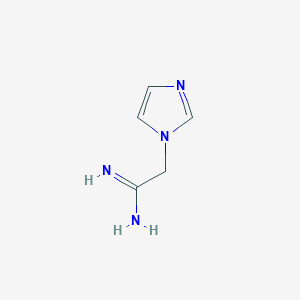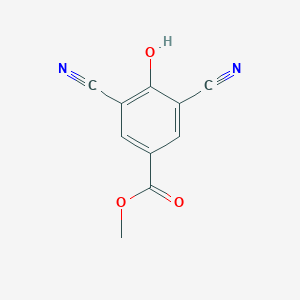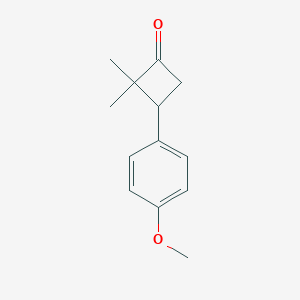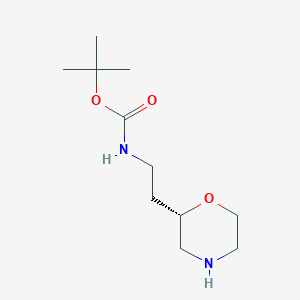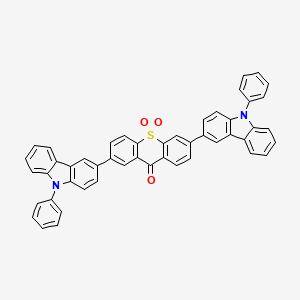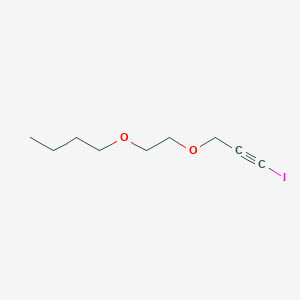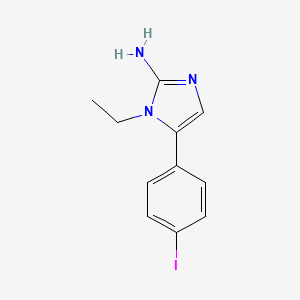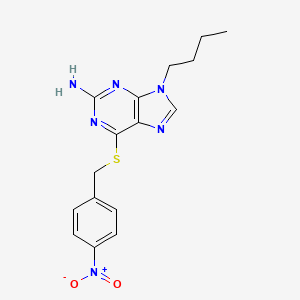
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound features a butyl group, a nitrobenzylthio group, and an amine group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Nitrobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-nitrobenzylthiol.
Amine Functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products
Reduction of Nitro Group: 9-Butyl-6-((4-aminobenzyl)thio)-9H-purin-2-amine.
Substitution of Thioether: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of other purine derivatives.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with purine derivatives.
DNA/RNA Studies: Used in studies involving nucleic acid analogs.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Cancer Research: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid metabolism.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes that process purine derivatives.
Interfering with Nucleic Acids: Integrating into DNA or RNA strands and disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Propriétés
Numéro CAS |
94093-92-2 |
|---|---|
Formule moléculaire |
C16H18N6O2S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
9-butyl-6-[(4-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-4-6-12(7-5-11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |
Clé InChI |
SUMJYTWKVHRDRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


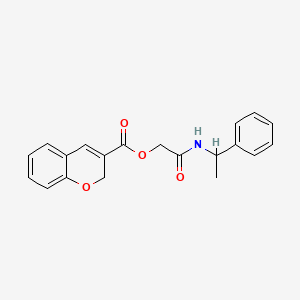
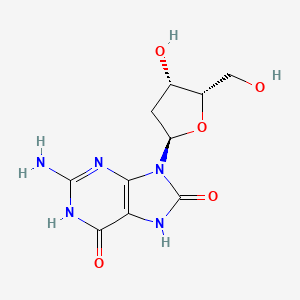
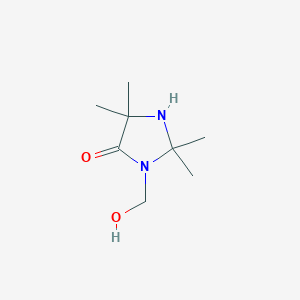
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

